molecular formula C19H18O3 B1680029 (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one CAS No. 39777-61-2

(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one

Cat. No. B1680029
CAS RN: 39777-61-2
M. Wt: 294.3 g/mol
InChI Key: RCZMPCUUTSDNAJ-PHEQNACWSA-N
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Description

(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one, also known as BMPP, is a naturally occurring compound found in the bark of the yew tree (Taxus baccata). BMPP is a polyphenolic compound with a wide range of biological activities, including anti-inflammatory, anticancer, anti-oxidant, and anti-microbial. BMPP has been studied extensively in recent years for its potential therapeutic applications.

Scientific research applications

Apoptotic Effects in Non-Small Lung Cancer Cells

A novel mono-carbonyl analogue of curcumin, specifically (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one (referred to as B63), has demonstrated significant apoptotic effects in non-small lung cancer (NSCLC) cells. This compound, related to curcumin, has been synthesized to overcome the limitations of curcumin’s poor bioavailability and pharmacokinetic profiles under physiological conditions. B63’s proapoptotic activity in NSCLC cells highlights its potential as an effective agent in anti-cancer therapies, suggesting a promising avenue for further research in cancer treatment strategies (Xiao et al., 2010).

Enhancement of Lysosomal Glycohydrolase Activity

The monocarbonyl analogue of curcumin, (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one (referred to as C1), has been identified as a specific activator of the master gene transcription factor EB (TFEB). This activation correlates with increased activity of lysosomal glycohydrolases and their recruitment to the cell surface, which plays a crucial role in glycosphingolipid (GSL) remodeling in both physiological and pathological conditions, such as neurodegenerative disorders. The research demonstrated that treatment with the curcumin analogue C1 results in an increase in lysosomal glycohydrolase activity and their targeting to the cell surface, suggesting potential therapeutic applications for GSL-related disorders (Magini et al., 2019).

properties

IUPAC Name

(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZMPCUUTSDNAJ-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one

CAS RN

41973-42-6, 39777-61-2
Record name MLS002703419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Xiao, G Liang, Y Huang, X Li, E Studer… - The FASEB …, 2010 - Wiley Online Library
Non‐small lung cancer (NSCLC) is one of the most common cancers worldwide. Curcumin, a well‐known food additive and constituent of traditional medicine, has been used to treat …
Number of citations: 0 faseb.onlinelibrary.wiley.com
C Di Chio, M Zhou, T Efferth… - Chemistry & …, 2022 - Wiley Online Library
This article described the synthesis and biological investigation of a series of symmetric diarylpentanoids, characterized by a dienone moiety and by a different pattern of substitution on …
Number of citations: 5 onlinelibrary.wiley.com
A Magini, A Polchi, D Di Meo, S Buratta… - International Journal of …, 2019 - mdpi.com
The monocarbonyl analogue of curcumin (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one (C1) has been used as a specific activator of the master gene transcription factor EB (…
Number of citations: 9 www.mdpi.com
G Liang, L Shao, Y Wang, C Zhao, Y Chu, J Xiao… - Bioorganic & medicinal …, 2009 - Elsevier
Curcumin has a surprisingly wide range of chemo-preventive and chemo-therapeutic activities and is under investigation for the treatment of various human cancers. However, the …
Number of citations: 383 www.sciencedirect.com
SNH Zamrus, MN Akhtar, SK Yeap, CK Quah… - Chemistry Central …, 2018 - Springer
Background Curcumin is one of the leading compound extracted from the dry powder of Curcuma longa (Zingiberaceae family), which possess several pharmacological properties. …
Number of citations: 36 link.springer.com
A Shakeri, N Ward, Y Panahi… - Current vascular …, 2019 - ingentaconnect.com
Curcumin is a naturally occurring polyphenol isolated from Curcuma longa that has various pharmacological activities, including, anti-inflammatory, anti-oxidant and anti-cancer …
Number of citations: 58 www.ingentaconnect.com
A Shakeri, MR Zirak, AW Hayes, R Reiter… - Pharmacological …, 2019 - Elsevier
The endoplasmic reticulum (ER), a cellular organelle with multiple functions, plays an important role in several biological processes including protein folding, secretion, lipid biosynthesis…
Number of citations: 64 www.sciencedirect.com
W Qu, J Xiao, H Zhang, Q Chen, Z Wang… - … journal of biological …, 2013 - ncbi.nlm.nih.gov
Background: The unfolded protein response, autophagy and endoplasmic reticulum (ER) stress-induced apoptosis regulate tumor cell fate and have become novel signaling targets for …
Number of citations: 61 www.ncbi.nlm.nih.gov
X Zhang, HQ Zhang, GH Zhu… - Molecular …, 2012 - spandidos-publications.com
The aim of the present study was to investigate the apoptosis of human ovarian cancer cell lines, A2780 and CP70, induced by a novel curcumin analogue, B19. The proliferation of …
Number of citations: 33 www.spandidos-publications.com
AS Oliveira, E Sousa… - Current medicinal …, 2015 - ingentaconnect.com
Curcumin (1) is a secondary metabolite of turmeric, derived from Curcuma longa L. and was shown to have many biological activities. One of the most interesting properties of curcumin (…
Number of citations: 87 www.ingentaconnect.com

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